
5-Chloro-2-heptadecyl-6-hydroxypyrimidin-4(3h)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-2-heptadecyl-6-hydroxypyrimidin-4(3h)-one is a synthetic organic compound belonging to the pyrimidinone family. Compounds in this family are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-heptadecyl-6-hydroxypyrimidin-4(3h)-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as heptadecylamine and chloroacetyl chloride.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a base such as sodium hydroxide to facilitate the formation of the pyrimidinone ring.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and optimizing the production parameters.
Análisis De Reacciones Químicas
Types of Reactions
5-Chloro-2-heptadecyl-6-hydroxypyrimidin-4(3h)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the chlorine atom or to convert the hydroxyl group to a hydrogen atom.
Substitution: The chlorine atom can be substituted with other functional groups such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone, while substitution with an amine may produce an amino derivative.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5-Chloro-2-heptadecyl-6-hydroxypyrimidin-4(3h)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
5-Chloro-2-heptadecyl-4(3h)-pyrimidinone: Lacks the hydroxyl group at the 6-position.
2-Heptadecyl-6-hydroxypyrimidin-4(3h)-one: Lacks the chlorine atom at the 5-position.
5-Chloro-2-heptadecyl-6-methoxypyrimidin-4(3h)-one: Contains a methoxy group instead of a hydroxyl group at the 6-position.
Uniqueness
5-Chloro-2-heptadecyl-6-hydroxypyrimidin-4(3h)-one is unique due to the presence of both the chlorine atom and the hydroxyl group, which may confer distinct chemical and biological properties compared to similar compounds.
Propiedades
| 1245-96-1 | |
Fórmula molecular |
C21H37ClN2O2 |
Peso molecular |
385.0 g/mol |
Nombre IUPAC |
5-chloro-2-heptadecyl-4-hydroxy-1H-pyrimidin-6-one |
InChI |
InChI=1S/C21H37ClN2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23-20(25)19(22)21(26)24-18/h2-17H2,1H3,(H2,23,24,25,26) |
Clave InChI |
BPWCVPREKZTHBL-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCC1=NC(=C(C(=O)N1)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


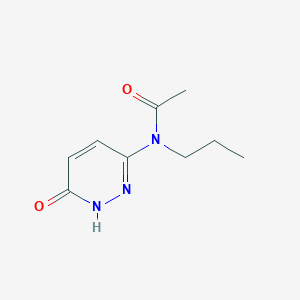
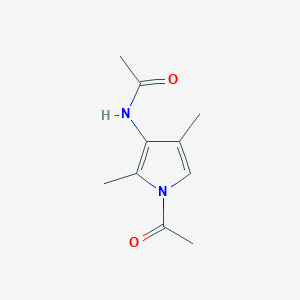

![2-(2-Tert-butoxycarbonyl-2-azaspiro[4.5]decan-7-yl)acetic acid](/img/structure/B12929952.png)
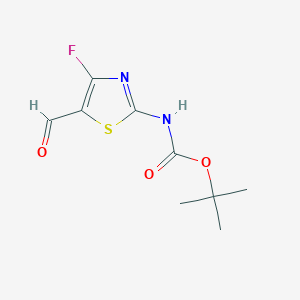
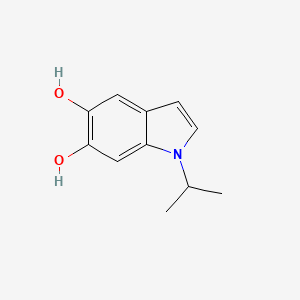
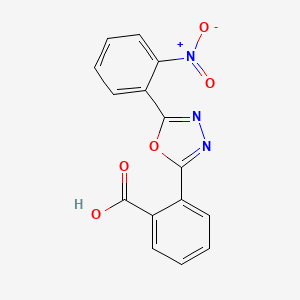
![4'-((2-Butyl-4-chloro-5-(((4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)(propyl)amino)methyl)-1H-imidazol-1-yl)methyl)-[1,1'-biphenyl]-2-carbonitrile](/img/structure/B12929971.png)
